Dimethyl(piperidin-4-ylimino)-l6-sulfanone
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Overview
Description
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone is a chemical compound with the molecular formula C8H18N2OS It is known for its unique structure, which includes a piperidine ring and a sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone typically involves the reaction of piperidine derivatives with sulfanone precursors. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives
Scientific Research Applications
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Sulfanone derivatives: Compounds with sulfanone groups may exhibit similar chemical reactivity and applications.
Biological Activity
Dimethyl(piperidin-4-ylimino)-l6-sulfanone is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as sulfanones, which are characterized by the presence of a sulfonyl group attached to a carbon atom. The synthesis typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. This compound has been synthesized and characterized using spectroscopic methods, confirming its structure and purity.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- A549 (human lung carcinoma)
- BT549 (breast carcinoma)
- PC3 (prostate adenocarcinoma)
In one study, the compound demonstrated an increase in glutathione (GSH) levels, which is often associated with cellular protection against oxidative stress. However, certain derivatives showed reduced GSH levels, indicating a complex interaction with cellular redox states .
Table 1: IC50 Values for this compound and Control Compounds
Cell Line | This compound IC50 (µM) | Tamoxifen IC50 (µM) |
---|---|---|
A549 | 70 | 55 |
BT549 | 50 | 55 |
PC3 | 60 | 60 |
These results suggest that while this compound has significant cytotoxic effects, it may not be as potent as established anticancer agents like tamoxifen.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that compounds within this class exhibit notable activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Cytotoxicity Assays : In a comparative study, this compound was tested against standard anticancer drugs. The results indicated that it has a selective cytotoxic profile, particularly against breast cancer cells .
- Antimicrobial Screening : Several derivatives were synthesized to enhance the antimicrobial efficacy. These studies revealed that modifications in the piperidine ring could significantly alter the biological activity, leading to improved potency against specific pathogens .
- Molecular Docking Studies : In silico analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggested potential interactions with enzymes involved in cancer progression and microbial resistance mechanisms .
Properties
Molecular Formula |
C7H16N2OS |
---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
dimethyl-oxo-piperidin-4-ylimino-λ6-sulfane |
InChI |
InChI=1S/C7H16N2OS/c1-11(2,10)9-7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
SLKXFDZVWATTSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1CCNCC1)(=O)C |
Origin of Product |
United States |
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